Quercetin

Vue d'ensemble

Description

La quercetine est un flavonoïde naturel que l’on trouve dans de nombreux fruits, légumes, feuilles, graines et céréales. Elle est connue pour son goût amer et est couramment utilisée comme ingrédient dans les compléments alimentaires, les boissons et les aliments. Le nom « quercetine » est dérivé du mot latin « quercetum », qui signifie forêt de chênes, reflétant sa présence dans les chênes. La quercetine est l’un des flavonoïdes alimentaires les plus abondants, avec une consommation quotidienne moyenne de 25 à 50 milligrammes .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La quercetine peut être synthétisée par différentes voies chimiques. Une méthode courante implique la cyclisation de la 2-hydroxyacetophénone avec des dérivés de benzaldéhyde, suivie d’étapes d’oxydation et de déprotection. Les conditions de réaction impliquent généralement l’utilisation d’acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour faciliter les processus de cyclisation et d’oxydation .

Méthodes de Production Industrielle : La production industrielle de la quercetine implique souvent l’extraction à partir de sources naturelles telles que les oignons, les pommes et les baies. Le processus d’extraction comprend l’extraction par solvant, l’extraction liquide-liquide, l’extraction par fluide supercritique et l’extraction en phase solide. Ces méthodes sont choisies en fonction de l’efficacité, du coût et de la pureté requises pour le produit final .

Analyse Des Réactions Chimiques

Autoxidation

In aqueous alkaline conditions (pH 8–10), quercetin undergoes autoxidation via:

-

Primary Products : Depside (2-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxybenzoic acid) and phenolic acids (phloroglucinol, 2,4,6-trihydroxybenzoic acid, 3,4-dihydroxybenzoic acid) .

-

Mechanism : Oxygen attacks the C2 position, forming a hydroperoxide anion that cyclizes and cleaves the C-ring .

Enzymatic Oxidation

-

Tyrosinase/AIBN Systems : Generate depside, this compound–solvent adducts, and polymeric quinones .

-

Que-BZF Formation : Alkali-induced oxidation produces 2-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone (Que-BZF), which exhibits 200-fold higher antioxidant potency than this compound in cellular assays .

Electrochemical Oxidation

Table 1: Oxidation Methods and Primary Products

| Method | Conditions | Major Products |

|---|---|---|

| Autoxidation | pH 8–10, aqueous/ethanol | Depside, phenolic acids |

| Tyrosinase | Neutral pH, aqueous | Depside, polymeric quinones |

| Electrochemical | Acidic/neutral, voltage | Solvent adducts, depside |

| Alkali-Induced | Strong base (e.g., NaOH) | Que-BZF, 2,4,6-trihydroxybenzoic acid |

Glycosylation and Conjugation

This compound forms glycosides through UDP-glycosyltransferases (UGTs):

Metabolic Conjugation (Phase II):

Metal Ion Interactions

This compound acts as a reducing agent in redox reactions:

-

Au(III) Reduction : Reacts with in acidic media to form Au nanoparticles and oxidized this compound derivatives .

-

Fe(III)/Cu(II) Chelation : Stabilizes metal ions via catechol (B-ring) and carbonyl (C-ring) groups, modulating pro-/antioxidant effects .

Direct Radical Scavenging

-

SPLET Mechanism : Sequential proton loss electron transfer dominates due to low proton affinities (PA) of phenolic hydrogens .

Table 2: Bond Dissociation Enthalpies (BDEs) and Proton Affinities (PAs)

| Compound | BDE (kcal·mol⁻¹) | PA (kcal·mol⁻¹) |

|---|---|---|

| This compound | 76.3 (4′-OH) | 23.2 (4′-OH) |

| Fl | 72.1 (B-ring OH) | 19.1 (7-OH) |

| Bf | 71.8 (5/7-OH) | 20.5 (5/7-OH) |

Indirect Antioxidant Effects

Stability and Degradation

-

pH Sensitivity : Degrades rapidly in alkaline conditions (t₁/₂ < 1 hour at pH 9) .

-

Thermal Degradation : Heating (>100°C) decarboxylates 2,4,6-trihydroxybenzoic acid to phloroglucinol .

This compound’s chemical reactivity—spanning oxidation, glycosylation, and metal chelation—dictates its dual role as an antioxidant and prooxidant. While oxidation was historically viewed as detrimental, recent studies highlight Que-BZF and related metabolites as potent bioactive agents . These insights underscore the need to reevaluate this compound’s therapeutic potential beyond its native form.

Applications De Recherche Scientifique

Quercetin is a flavonoid found in various plants, recognized for its broad biological activities and potential applications in clinical medicine . Research indicates that this compound may have antioxidant, antibacterial, and antiparasite properties, and it may also have uses in antioncology, cardiovascular protection, and immunosuppression treatment .

Scientific Research Applications

Antioxidant Properties: this compound exhibits a significant antioxidant mechanism, potentially offering protection against oxidative stress . In hyperglycemic conditions, increased fatty acid metabolism and glucose autoxidation produce surplus intracellular reactive oxygen species (ROS), which alter the structures and functions of the cells .

Anti-inflammatory Effects: this compound has demonstrated anti-inflammatory effects in clinical studies .

Antiviral Activity: Clinical studies suggest that this compound has antiviral properties and can relieve respiratory symptoms . this compound was able to attach to the S-receptor-binding protein's domain (RBD), indicating that it not only blocked receptors but also rendered SARS-CoV-2 virus ineffective . In a study, patients who received this compound in addition to standard care cleared the SARS-CoV-2 virus more quickly . By week one of treatment, 68% of patients in the this compound group tested negative for SARS-CoV-2, compared to 24% in the control group .

Potential for COVID-19 Treatment: this compound is considered a potential candidate for COVID-19 treatment because it may participate in host immunomodulation .

Cardiovascular Protection: this compound supplementation is used to prevent and treat chronic diseases such as cardiovascular disorders .

Diabetes Management: this compound has been shown to be a promising drug target for treating diabetes . It may also have antihyperglycemic and antihyperlipidemic properties and protect the pancreas from oxidative stress-mediated hyperglycemia .

Anti-Cancer Properties: this compound plays a substantial part in the suppression of cancer cells in the breast, colon, prostate, ovary, and endometrial . this compound raised the concentrations of antioxidant enzymes and apoptotic proteins in rats with prostate cancer .

Treatment of Tuberculosis: this compound's growth-inhibitory properties against M. tuberculosis H37Rv were highly effective and notable . this compound improves the repressive effect on M. tuberculosis metabolism by lowering M. tuberculosis isocitrate lyase .

Neuroprotective Mechanisms: Eucommia ulmoides has been revealed to show remarkable therapeutic effects on Parkinson’s disease and Alzheimer’s disease .

Other potential applications: this compound has demonstrated therapeutic effects on hypertension, hyperglycemia, diabetes, obesity, osteoporosis, Parkinson’s disease, Alzheimer’s disease, and sexual dysfunction .

Data Table

Case Studies

- COVID-19 Treatment: In a study, patients treated with this compound in addition to standard care had a quicker recovery from COVID-19 . By week one, the virus persistence was significantly reduced in the this compound group compared to the control group .

- Diabetes Management: A combination of swertiamarin and this compound had antihyperglycemic and antihyperlipidemic properties . It also protected the pancreas from oxidative stress-mediated hyperglycemia .

- Tuberculosis Treatment: Patients with destructive pulmonary tuberculosis receiving chemotherapy in combination with this compound-fixed polyvinylpyrrolidone (PVP) had an improved prognosis .

- Prostate Cancer: this compound raised the concentrations of antioxidant enzymes and apoptotic proteins in rats with prostate cancer .

Mécanisme D'action

La quercetine exerce ses effets par le biais de multiples mécanismes :

Activité Antioxydante : La quercetine agit comme un antioxydant en donnant des électrons pour neutraliser les radicaux libres.

Inhibition Enzymatiques : La quercetine inhibe les enzymes telles que la quinone réductase 2, qui est impliquée dans le métabolisme des quinolines toxiques.

Modulation de la Signalisation Cellulaire : La quercetine module diverses voies de signalisation cellulaire, notamment celles impliquant la phosphatidylinositol 3-kinase, les sérine/thréonine-protéine kinases et les récepteurs aux œstrogènes.

Comparaison Avec Des Composés Similaires

La quercetine est souvent comparée à d’autres flavonoïdes en raison de ses propriétés uniques :

Composés Similaires : Le kaempférol, la myricétine et la gossypétine sont structurellement similaires à la quercetine et partagent certaines activités biologiques.

Unicité : La forte activité antioxydante de la quercetine, sa capacité à moduler de multiples voies de signalisation cellulaire et son large éventail d’applications thérapeutiques en font un composé unique parmi les flavonoïdes.

Activité Biologique

Quercetin is a naturally occurring flavonoid found in various fruits, vegetables, and grains. It has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Antioxidant Activity

This compound exhibits potent antioxidant properties by scavenging free radicals and enhancing the body's antioxidant defense mechanisms. It primarily acts through the regulation of glutathione (GSH) levels, which is crucial for detoxifying reactive oxygen species (ROS). Studies have shown that this compound can increase GSH synthesis and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

Table 1: Antioxidant Mechanisms of this compound

| Mechanism | Description |

|---|---|

| GSH Regulation | Increases GSH levels to neutralize ROS |

| Enzyme Activation | Enhances activity of SOD and GPx |

| ROS Scavenging | Directly scavenges free radicals |

Anticancer Properties

This compound has been extensively studied for its anticancer effects across various cancer types. It induces apoptosis in cancer cells by modulating several signaling pathways. For instance, this compound has been shown to inhibit the PI3K/AKT/mTOR pathway and activate p53-related pathways, leading to cell cycle arrest and increased apoptosis in breast cancer cells .

Case Study: Breast Cancer

In a study involving MCF-7 breast cancer cells, this compound treatment resulted in significant inhibition of cell proliferation and induction of apoptosis. The study reported that this compound increased pro-apoptotic protein expression while decreasing anti-apoptotic protein levels .

Table 2: Effects of this compound on Cancer Cell Lines

| Cancer Type | Effect on Cell Proliferation | Mechanism of Action |

|---|---|---|

| Breast (MCF-7) | Inhibition | Induces apoptosis via PI3K/AKT/mTOR pathway |

| Leukemia (U937) | Cell cycle arrest | Inhibits CDK2, cyclin A/B activities |

| Ovarian (PA-1) | Inhibition | Induces mitochondrial-mediated apoptosis |

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. Clinical studies have demonstrated that this compound supplementation can lead to reduced markers of inflammation in patients with conditions like COVID-19 .

Clinical Study: COVID-19 Treatment

A randomized controlled trial showed that patients receiving this compound alongside standard care exhibited faster recovery rates from COVID-19 symptoms compared to the control group. Notably, 34 patients in the this compound group tested negative for SARS-CoV-2 after one week compared to 12 in the control group .

Antiviral Activity

This compound has shown promising antiviral properties against various viruses, including SARS-CoV-2. Its mechanism involves inhibiting viral replication and modulating immune responses. Research indicates that this compound can reduce viral load and improve clinical outcomes in infected patients .

Propriétés

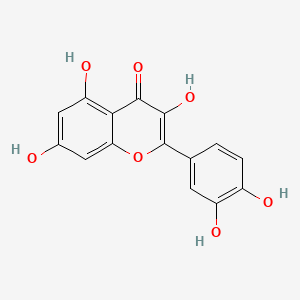

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFJWTPEDVJJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Record name | QUERCETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | quercetin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Quercetin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021218 | |

| Record name | Quercetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Quercetin appears as yellow needles or yellow powder. Converts to anhydrous form at 203-207 °F. Alcoholic solutions taste very bitter. (NTP, 1992), Solid | |

| Record name | QUERCETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quercetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes | |

| Record name | QUERCETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | QUERCETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Very soluble in ether, methanol; soluble in ethanol, acetone, pyridine, acetic acid, Soluble in alcohol and glacial acetic acid; insoluble in water, In water, 60 mg/L at 16 °C, 0.06 mg/mL at 16 °C | |

| Record name | QUERCETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quercetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUERCETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quercetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Quercetin is a specific quinone reductase 2 (QR2) inhibitor, an enzyme (along with the human QR1 homolog) which catalyzes metabolism of toxic quinolines. Inhibition of QR2 in plasmodium may potentially cause lethal oxidative stress. The inhibition of antioxidant activity in plasmodium may contribute to killing the malaria causing parasites., ... The 5, 7, 3', 4'-hydroxyl groups on quercetin are capable of donating electrons to quench various radical oxygen species (ROS) and other radical species ... Oxygen radicals (superoxide, hydrogen peroxide, hydroxyl radicals, and other related radicals) ... are quenched by ... antioxidant systems, including antioxidant cmpd, which balance cellular redox status involved in cellular processes for cell homeostasis ... Generally, 3 criteria are considered to assess the antioxidant activity of flavonoids in vitro: first, B ring with 2 hydroxyl groups (adjacent), second, C ring with 2,3-double bond, 4-oxo, and 3-hydroxyl group, and third, A ring with 5,7-dihydroxyl groups. Quercetin meets all 3 criteria, indicating stronger antioxidant activity ... The flavonol was reported to prevent radicals from damaging carbohydrates, proteins, nucleotides, and lipids ... The glucuronide conjugates found in the plasma were also reported to have potent antioxidant activity, indicating that the activity may be retained depending on conjugation positions ..., Cytokines such as tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) can induce apoptosis in colon cancer cells through engagement of death receptors. Nevertheless, evading apoptosis induced by anticancer drugs characterizes many types of cancers. This results in the need for combination therapy. In this study ... whether the flavonoid quercetin could sensitize human colon adenocarcinoma cell lines to TRAIL-induced apoptosis /was investigated/ ... Quercetin enhanced TRAIL-induced apoptosis by causing the redistribution of DR4 and DR5 into lipid rafts. Nystatin, a cholesterol-sequestering agent, prevented quercetin-induced clustering of death receptors and sensitization to TRAIL-induced apoptosis in colon adenocarcinoma cells ... Qercetin, in combination with TRAIL, triggered the mitochondrial-dependent death pathway, as shown by Bid cleavage and the release of cytochrome c to the cytosol. Together /the/ findings propose that quercetin, through its ability to redistribute death receptors at the cell surface, facilitates death-inducing signaling complex formation and activation of caspases in response to death receptor stimulation. Based on these results, this study provides a challenging approach to enhance the efficiency of TRAIL-based therapies., Previously /the authors/ reported that isoflavone (genistein) activated bone sialoprotein (BSP) gene transcription is mediated through an inverted CCAAT box in the proximal BSP gene promoter. The present study investigates the regulation of BSP transcription in a rat osteoblast-like cell line, ROS 17/2.8 cells, by quercetin and its conjugated metabolite quercetin 3-glucuronide. Quercetin and quercetin 3-glucuronide (5 uM) increased the BSP mRNA levels at 12 hr and quercetin upregulated the Cbfa1/Runx2 mRNA expression at 12 hr. From transient transfection assays using various sized BSP promoter-luciferase constructs, quercetin increased the luciferase activity of the construct (pLUC3), including the promoter sequence nucleotides -116 to -43. Transcriptional stimulations by quercetin were almost completely abrogated in the constructs that included 2 bp mutations in the inverted CCAAT and FRE elements whereas the CCAAT-protein complex did not change after stimulation by quercetin according to gel shift assays. Quercetin increased the nuclear protein binding to the FRE and 3'-FRE. These data suggest that quercetin and quercetin 3-glucuronide increased the BSP mRNA expression, and that the inverted CCAAT and FRE elements in the promoter of the BSP gene are required for quercetin induced BSP transcription., Connexin proteins form gap junctions, which permit direct exchange of cytoplasmic contents between neighboring cells. Evidence indicates that gap junctional intercellular communication (GJIC) is important for maintaining homeostasis and preventing cell transformation. Furthermore, connexins may have independent functions including tumor growth suppression. Most tumors express less connexins, have reduced GJIC and have increased growth rates compared with non-tumorigenic cells. The purpose of this study was to determine whether common flavonoids, genistein and quercetin, increase connexin43 (Cx43) levels, improve GJIC and suppress growth of a metastatic human breast tumor cell line (MDA-MB-231). Quercetin (2.5, 5 ug/mL) and genistein (0.5, 2.5, 15 ug/mL) upregulated Cx43 but failed to increase GJIC. Cx43 localized to the plasma membrane following genistein treatment (2.5, 15 ug/mL). In contrast, Cx43 aggregated in the perinuclear region following quercetin treatment (0.5, 2.5, 5, 15 ug/mL). Both genistein (15 ug/mL) and quercetin (2.5, 5, 15 ug/mL) significantly reduced MDA-MB-231 cell proliferation. In summary, genistein and quercetin increase Cx43 and suppress MDA-MB-231 cell proliferation at physiologically relevant concentrations. These results demonstrate that genistein and quercetin are potential anti-breast cancer agents., For more Mechanism of Action (Complete) data for QUERCETIN (12 total), please visit the HSDB record page. | |

| Record name | Quercetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUERCETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow needles (dilute alcohol, +2 water) | |

CAS No. |

117-39-5 | |

| Record name | QUERCETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quercetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | quercetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quercetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4',5,7-pentahydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUERCETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IKM0I5T1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUERCETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quercetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

601 to 603 °F (NTP, 1992), 316.5 °C, 316 - 318 °C | |

| Record name | QUERCETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quercetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUERCETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quercetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.